N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

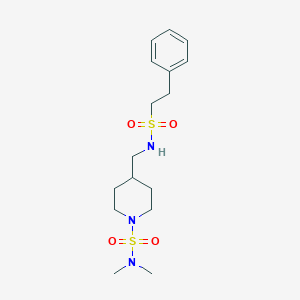

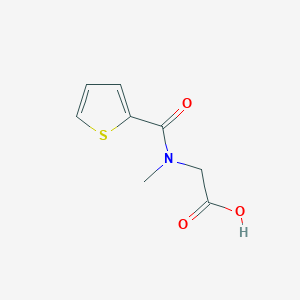

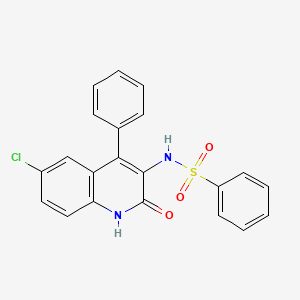

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Impact

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide, similar to related compounds such as acetochlor, is subject to biodegradation processes in environmental settings. The cytochrome P450 system EthBAD in Rhodococcus sp. Strain T3-1 plays a crucial role in the N-deethoxymethylation of acetochlor, a process key to its biodegradation. This system, through a multicomponent enzyme, converts acetochlor into less harmful metabolites, showcasing an environmental application in reducing the impact of chloroacetamide herbicides like acetochlor (Fei Wang et al., 2015).

Metabolic Pathways and Human Health

Studies on chloroacetamide herbicides, including compounds structurally related to this compound, have elucidated their metabolic pathways in both human and rat liver microsomes. These pathways involve complex metabolic activation processes leading to the production of potentially carcinogenic compounds. Such research underlines the importance of understanding the metabolic fate of these chemicals to assess their health risks accurately (S. Coleman et al., 2000).

Anticancer Drug Development

Research into compounds structurally similar to this compound has led to the synthesis of potential anticancer drugs. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity through in silico modeling targeting the VEGFr receptor. Such studies contribute to the development of new therapeutic agents (G. Sharma et al., 2018).

Synthetic Methodologies and Chemical Research

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the relevance of similar compounds in pharmaceutical synthesis. The use of immobilized lipase for this reaction offers a green chemistry approach, emphasizing the importance of innovative methodologies in drug synthesis and environmental sustainability (Deepali B Magadum et al., 2018).

Green Chemistry and Sustainable Practices

The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, using a novel Pd/C catalyst developed for high selectivity and stability, represents the application of green chemistry in the synthesis of azo disperse dyes. This process reduces the environmental impact of dye production, showcasing the potential for sustainable practices in chemical manufacturing (Zhang Qun-feng, 2008).

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-5-21-14-8-6-13(7-9-14)10-15(18)17-11-16(2,20-4)12-19-3/h6-9H,5,10-12H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGSXZNMYAFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)

![3-Tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2600542.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)

![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)

![N-(2-methoxy-4-methyl-phenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]acetamide](/img/structure/B2600545.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)